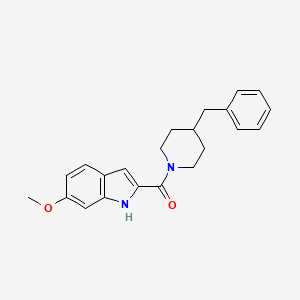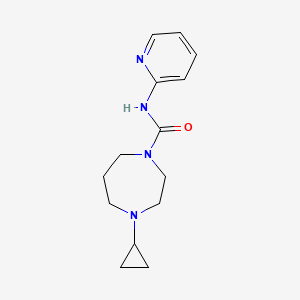![molecular formula C19H27ClN2O3 B7535729 (4-Chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535729.png)
(4-Chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone, commonly known as ML352, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is of interest due to its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of ML352 involves the inhibition of a protein called heat shock protein 70 (Hsp70). Hsp70 is known to play a critical role in the survival and proliferation of cancer cells. By inhibiting Hsp70, ML352 causes cancer cells to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects
In addition to its potential as a cancer therapeutic, ML352 has also been studied for its effects on various biochemical and physiological processes. Studies have shown that ML352 can modulate the immune system, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ML352 is its specificity for Hsp70, which makes it a valuable tool for studying the role of this protein in various biological processes. However, like any other small molecule inhibitor, ML352 has its limitations, including issues with solubility and toxicity.
Zukünftige Richtungen
There are several possible future directions for research on ML352. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another possible direction is the development of more potent and selective Hsp70 inhibitors based on the structure of ML352.
Conclusion
In conclusion, ML352 is a small molecule inhibitor that has shown promising results in scientific research applications. Its potential as a therapeutic agent for the treatment of cancer and other diseases makes it a valuable tool for researchers in various fields. Further research is needed to fully understand the mechanism of action of ML352 and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of ML352 involves a multistep process that includes the reaction of 4-chloro-2-methoxyaniline with 2-(4-(2-chloroethyl)morpholin-2-yl)ethylamine. The resulting product is then subjected to further reactions to yield the final product, ML352. The synthesis of this compound has been described in detail in various scientific journals.
Wissenschaftliche Forschungsanwendungen
ML352 has been extensively studied in various scientific research applications. One of the major areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that ML352 inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Eigenschaften
IUPAC Name |
(4-chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O3/c1-24-18-14-16(20)2-3-17(18)19(23)22-8-5-15(6-9-22)4-7-21-10-12-25-13-11-21/h2-3,14-15H,4-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKONQYBZKFWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-2-methoxy-N-[(4-methylmorpholin-2-yl)methyl]benzamide](/img/structure/B7535672.png)
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)


![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![1-(2-Methylsulfonylethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7535697.png)
![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)
![N'-(4-cyanobenzoyl)-2-[(3-fluorophenyl)methyl]pyrrolidine-1-carbohydrazide](/img/structure/B7535707.png)
![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)

![N-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7535714.png)
![4-Methyl-3-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7535734.png)